2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-34-19-8-9-24-22(13-19)27(33)23(26(32)16-4-6-17(28)7-5-16)14-30(24)15-25(31)29-18-10-20(35-2)12-21(11-18)36-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNCMWJUZRMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxyphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
- Core structure: Quinolin-4-one with a 6-methoxy substituent.
- Acetamide moiety : N-linked to 3,5-dimethylphenyl.
- Synthesis: Prepared via nucleophilic substitution of 6-methoxyquinolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF (51% yield).
- Key spectral data :
- $ ^1H $-NMR: δ 3.84 (OCH$3$), 5.10 (acetamide CH$2$).
- UPLC-MS: m/z 337.6 [M+H]$^+$.
- Differentiation : Replaces 3,5-dimethoxyphenyl with 3,5-dimethylphenyl, reducing polarity.
2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)
- Core structure: Quinolin-4-one with a 7-chloro substituent.
- Acetamide moiety : Same as 9b.
- Differentiation : Chlorine at position 7 (vs. 3-(4-chlorobenzoyl) in the target compound) may enhance electrophilicity but alter binding interactions.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Core structure: Cyanoacetanilide with a hydrazinylidene linker.
- Functional groups : Sulfamoylphenyl and 4-methylphenyl substituents.
- Synthesis : Diazonium salt coupling (94% yield, mp 288°C).
- Key spectral data : IR ν 2214 cm$^{-1}$ (C≡N), $ ^1H $-NMR δ 2.30 (CH$_3$).
- Differentiation: Lacks the quinolinone core but shares acetamide and aromatic substitution motifs.
Structural and Functional Trends
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Methoxy vs. Methyl: The target’s 3,5-dimethoxyphenyl group increases polarity and hydrogen-bonding capacity compared to 9b’s 3,5-dimethylphenyl .
Synthesis: Quinolinone derivatives (e.g., 9b, 9c) are synthesized via nucleophilic substitution, whereas cyanoacetanilides (e.g., 13a) require diazonium coupling .
Spectral Signatures: Quinolinone acetamides exhibit characteristic $ ^1H $-NMR signals for OCH$3$ (δ 3.8–4.0) and acetamide CH$2$ (δ ~5.10) . IR carbonyl stretches (C=O: ~1660 cm$^{-1}$) and nitrile stretches (C≡N: ~2210 cm$^{-1}$) differentiate functional groups .
Biological Activity
The compound 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a novel benzamide derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C27H23ClN2O6
- Molecular Weight : 500.93 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to the target structure exhibit promising anticancer properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The compound's structural features suggest potential action against cancer via:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit RET kinase activity, which is crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : The presence of the quinoline moiety is associated with apoptotic effects in cancer cells, leading to programmed cell death .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been widely studied. The compound's structure suggests potential efficacy against various pathogens:
- Fungi : Some derivatives have shown excellent fungicidal activity against Sclerotinia sclerotiorum, with effective concentrations (EC50) reported at lower levels compared to standard antifungal agents like quinoxyfen .
- Bacteria : The compound may exhibit antibacterial properties, similar to other quinoline-based compounds tested against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies have predicted strong binding affinities to targets such as COX enzymes and various kinases, indicating potential anti-inflammatory and anticancer effects .
- Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest in cancer cells, impeding their proliferation .
Case Studies and Research Findings
Several studies provide insights into the biological activities of compounds related to our target:
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers troubleshoot low yields?
- Methodological Answer : The synthesis of structurally analogous acetamide derivatives often involves coupling reactions under anhydrous conditions with catalysts like potassium carbonate in DMF. For example, stirring equimolar reactants in DMF with a base (e.g., K₂CO₃) at room temperature, monitored via TLC, is a standard protocol . Low yields may arise from incomplete substitution at the quinolin-1-yl position or competing side reactions. To troubleshoot, employ gradient TLC with varying solvent polarities or introduce protective groups for reactive sites (e.g., methoxy or chlorobenzoyl groups). Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm methoxy, chlorobenzoyl, and acetamide moieties) and FT-IR (to verify carbonyl stretching frequencies at ~1650–1750 cm⁻¹) is essential. High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₅H₂₂ClN₃O₆). For polymorph screening, use PXRD , and assess thermal stability via DSC/TGA .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to potential toxicity (e.g., aquatic hazards, respiratory irritation), always use PPE (gloves, goggles, lab coats) and work in a fume hood. Store the compound in a sealed container away from moisture and light. In case of skin contact, wash immediately with soap/water and consult a physician. Refer to SDS sheets of structurally similar acetamides for emergency guidelines .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Link hypotheses to existing frameworks, such as hypoglycemic activity via PPAR-γ agonism (common in thiazolidinedione derivatives). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate via in vitro assays (e.g., glucose uptake in 3T3-L1 adipocytes) and SAR studies by modifying the 3,5-dimethoxyphenyl or chlorobenzoyl groups .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer : Discrepancies often stem from neglecting polymorphic forms or solvent-solute interactions. Use COSMO-RS simulations to predict solubility in diverse solvents (e.g., DMSO, ethanol). Experimentally, perform shake-flask assays at multiple pH levels and temperatures, followed by HPLC quantification. Cross-validate with Hansen solubility parameters .
Q. How should in vivo toxicity studies be structured to balance ethical guidelines and data robustness?
- Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity in Wistar rats, using a stepwise dose escalation (5–300 mg/kg). Monitor hematological, hepatic, and renal parameters for 14 days. For chronic toxicity, employ lower doses (10–50 mg/kg) over 90 days with histopathological analysis. Include positive controls (e.g., metformin for hypoglycemic analogs) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric/intestinal fluids using USP dissolution apparatus (pH 1.2 and 6.8 buffers at 37°C). Analyze degradation products via LC-MS/MS and compare to accelerated stability studies (40°C/75% RH for 6 months). For photostability, expose to ICH Q1B conditions (1.2 million lux hours) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in vivo models?
- Methodological Answer : Differences may arise from poor bioavailability or metabolic inactivation. Perform pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism assays). Use PAMPA to assess intestinal permeability and microsomal stability tests (rat/hepatic S9 fractions). If inactive in vivo despite good ADME, consider prodrug derivatization .
Experimental Design
Q. What factorial design parameters optimize the compound’s formulation for topical delivery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
